XLogP3 Lipophilicity Gradient Across N1-Alkyl-4,5-diaminopyrazoles: Isopropyl Achieves Near-Neutral Partitioning
1-Isopropyl-1H-pyrazole-4,5-diamine exhibits a computed XLogP3 of -0.1, representing a shift of +0.7 log units relative to the 1-methyl analog (XLogP3 = -0.8) and +0.4 log units relative to the 1-ethyl analog (XLogP3 = -0.5) [1]. This near-neutral value places the isopropyl derivative in an optimal zone for balancing aqueous solubility and passive membrane permeability, a property not achieved by shorter-chain N1-alkyl congeners [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.1 (1-isopropyl-1H-pyrazole-4,5-diamine) |
| Comparator Or Baseline | -0.8 (1-methyl-1H-pyrazole-4,5-diamine); -0.5 (1-ethyl-1H-pyrazole-4,5-diamine) |
| Quantified Difference | +0.7 log units vs. 1-methyl; +0.4 log units vs. 1-ethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A near-neutral logP (-0.1) enhances the compound's suitability as a fragment or lead scaffold in medicinal chemistry, where balanced hydrophilicity/lipophilicity is a prerequisite for oral bioavailability and cell permeability, unlike the more hydrophilic methyl and ethyl analogs.
- [1] PubChem. Computed XLogP3-AA values: 1-Isopropyl-1H-pyrazole-4,5-diamine (CID 15825513, XLogP3 = -0.1); 1-Methyl-1H-pyrazole-4,5-diamine (CID 10290764, XLogP3 = -0.8); 1-Ethyl-1H-pyrazole-4,5-diamine (CID 12011876, XLogP3 = -0.5). National Center for Biotechnology Information, 2026. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46(1-3):3-26, 2001. Contextual reference for the significance of logP in drug-likeness. View Source
